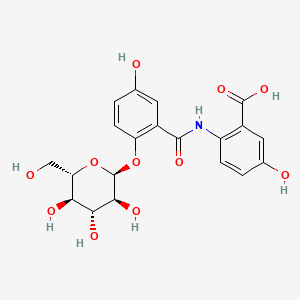
Yokonoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yokonoside is a biochemical.
Aplicaciones Científicas De Investigación
Yokonoside is a naturally occurring compound that has garnered attention in various scientific fields due to its potential applications in pharmacology and medicine. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study:
- A study published in the Journal of Natural Products demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has highlighted this compound's efficacy against a range of microbial pathogens. Its antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and inflammatory bowel disease. It appears to inhibit the production of pro-inflammatory cytokines.
Case Study:
- In vitro studies have shown that this compound reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammation .
Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer’s disease.
Data Table: Neuroprotective Effects of this compound
| Model | Observed Effect |
|---|---|
| Mouse model of Alzheimer's | Reduced amyloid-beta accumulation |
| PC12 neuronal cells | Increased cell viability under stress |
Cardiovascular Benefits
This compound has been studied for its potential cardiovascular benefits, including its ability to lower blood pressure and improve endothelial function.
Case Study:
Propiedades
Número CAS |
53823-12-4 |
|---|---|
Fórmula molecular |
C20H21NO11 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO11/c22-7-14-15(25)16(26)17(27)20(32-14)31-13-4-2-9(24)6-11(13)18(28)21-12-3-1-8(23)5-10(12)19(29)30/h1-6,14-17,20,22-27H,7H2,(H,21,28)(H,29,30)/t14-,15-,16+,17-,20+/m0/s1 |
Clave InChI |
UQULZPHAPMSIMX-SAGLZJIZSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérico |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2'-carboxy-4',5-dihydroxy-2 beta-D-glucopyranosyloxybenzanilide yokonoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















